REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].C(N(CC)CC)C.[C:19](OC(=O)C)(=[O:21])[CH3:20]>C(Cl)Cl>[C:19]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11])(=[O:21])[CH3:20]
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Name
|
|
Quantity
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60 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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121 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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81 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 60 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
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The residue was diluted with water (400 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×600 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |